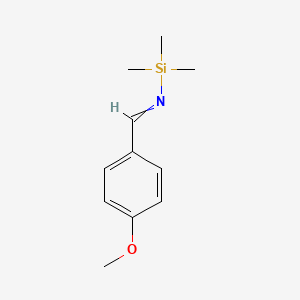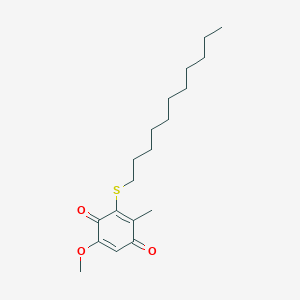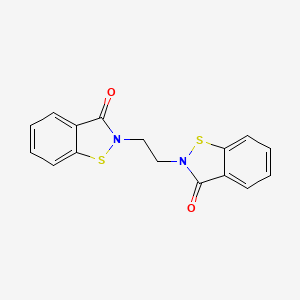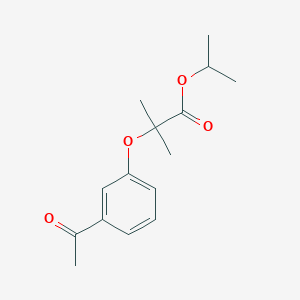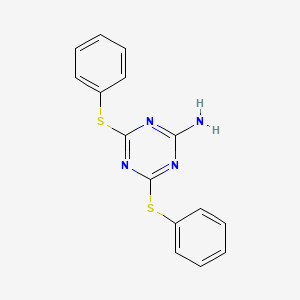
1-(Dodecyloxy)-3-(hexadecyloxy)propan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Dodecyloxy)-3-(hexadecyloxy)propan-2-OL is a chemical compound that belongs to the class of alcohols It is characterized by the presence of two long alkyl chains (dodecyloxy and hexadecyloxy) attached to a propane backbone with a hydroxyl group at the second carbon position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dodecyloxy)-3-(hexadecyloxy)propan-2-OL typically involves the reaction of 1,3-dihydroxypropane with dodecyl bromide and hexadecyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl groups of 1,3-dihydroxypropane are replaced by the dodecyloxy and hexadecyloxy groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced purification techniques such as column chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Dodecyloxy)-3-(hexadecyloxy)propan-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form a corresponding alkane.
Substitution: The alkyl chains can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium dichromate and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of substituted ethers or esters.
Wissenschaftliche Forschungsanwendungen
1-(Dodecyloxy)-3-(hexadecyloxy)propan-2-OL has several applications in scientific research:
Chemistry: Used as a surfactant or emulsifying agent in various chemical reactions.
Biology: Studied for its potential use in drug delivery systems due to its amphiphilic nature.
Medicine: Investigated for its antimicrobial properties and potential use in pharmaceutical formulations.
Industry: Used in the formulation of cosmetics and personal care products due to its emulsifying properties.
Wirkmechanismus
The mechanism of action of 1-(Dodecyloxy)-3-(hexadecyloxy)propan-2-OL is primarily based on its amphiphilic nature, allowing it to interact with both hydrophilic and hydrophobic molecules. This property makes it effective as a surfactant, reducing surface tension and stabilizing emulsions. In biological systems, it can interact with cell membranes, potentially disrupting microbial cell walls and exerting antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(Dodecyloxy)-2-(hexadecyloxy)ethane
- 1-(Dodecyloxy)-3-(octadecyloxy)propan-2-OL
- 1-(Hexadecyloxy)-3-(octadecyloxy)propan-2-OL
Uniqueness
1-(Dodecyloxy)-3-(hexadecyloxy)propan-2-OL is unique due to its specific combination of alkyl chains and the position of the hydroxyl group. This structural arrangement provides distinct physicochemical properties, making it suitable for specific applications in surfactant chemistry and drug delivery systems.
Eigenschaften
CAS-Nummer |
63167-10-2 |
|---|---|
Molekularformel |
C31H64O3 |
Molekulargewicht |
484.8 g/mol |
IUPAC-Name |
1-dodecoxy-3-hexadecoxypropan-2-ol |
InChI |
InChI=1S/C31H64O3/c1-3-5-7-9-11-13-15-16-17-18-20-22-24-26-28-34-30-31(32)29-33-27-25-23-21-19-14-12-10-8-6-4-2/h31-32H,3-30H2,1-2H3 |
InChI-Schlüssel |
BYLCWGSDFNLRDO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOCC(COCCCCCCCCCCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



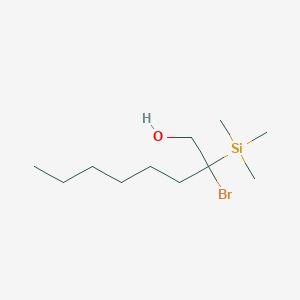
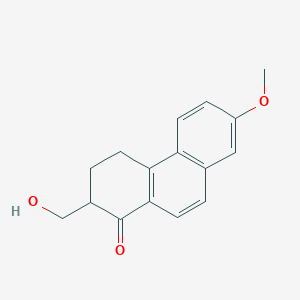
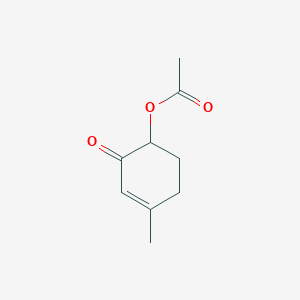
![(E)-(3-phenyl-1H-cyclohepta[b]pyrrol-8-ylidene)hydrazine](/img/structure/B14507720.png)
![1-[(4-Methylphenyl)methyl]-2,4,6-triphenylpyridin-1-ium iodide](/img/structure/B14507732.png)
![2-[1-(Methylamino)butylidene]-5-(propan-2-yl)cyclohexane-1,3-dione](/img/structure/B14507755.png)
